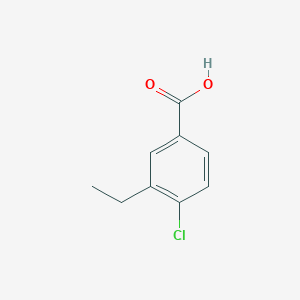

4-Chloro-3-ethylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-ethylbenzoic acid (CEBA) is a compound that belongs to the class of organic compounds known as chloroalkanoic acids. It is a colorless solid and is soluble in water and organic solvents. CEBA has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a pharmaceutical intermediate. CEBA is also used as a reagent in biochemical assays and as an inhibitor of enzymes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complexes : 4-Chloro-3-ethylbenzoic acid has been used in the synthesis of lanthanide complexes. These complexes exhibit characteristic luminescence and thermal decomposition properties. For example, a study by Huo et al. (2016) discusses the synthesis of lanthanide 4-ethylbenzoic acid complexes, which are characterized by various analytical methods and demonstrate notable luminescent properties (Huo et al., 2016).

Building Block for Heterocyclic Synthesis : Another application is as a multireactive building block in heterocyclic oriented synthesis (HOS). This approach allows for the preparation of various nitrogenous heterocycles, which are important in current drug discovery. Křupková et al. (2013) describe the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, in the synthesis of substituted nitrogenous heterocycles (Křupková et al., 2013).

Photodecomposition Studies : The compound is also studied in the context of photodecomposition. For instance, research by Crosby and Leitis (1969) investigates the ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, leading to various chemical transformations (Crosby & Leitis, 1969).

Chemical Synthesis and Reactivity : Studies on the synthesis and reactivity of similar chlorobenzoic acid derivatives also highlight the significance of this compound in chemical research. For example, Kavitha et al. (2020) synthesized 4-chloro-3-sulfamoylbenzoic acid and investigated its structural, spectroscopic, reactivity, and anti-bacterial properties (Kavitha et al., 2020).

Environmental Applications : Its applications also extend to environmental studies, such as investigating the relationship between chlorine consumption and chlorination by-products in water treatment processes, as discussed by Chang et al. (2006) (Chang et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-chloro-3-ethylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBWHXRCPBTVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)

![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)